2-(Cyclopentyloxy)benzotrifluoride
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Overview
Description
2-(Cyclopentyloxy)benzotrifluoride: is an organic compound with the molecular formula C12H13F3O . It is characterized by the presence of a cyclopentyloxy group attached to a benzotrifluoride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)benzotrifluoride typically involves the reaction of cyclopentanol with benzotrifluoride under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentanol, followed by the nucleophilic substitution reaction with benzotrifluoride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopentyloxybenzoic acid.
Reduction: Formation of cyclopentyloxybenzene.
Substitution: Formation of various substituted benzotrifluoride derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)benzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2-(Cyclopentyloxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Cyclopentyloxy)benzoic acid: Contains a carboxylic acid group instead of the trifluoromethyl group.
2-(Cyclopentyloxy)benzaldehyde: Contains an aldehyde group instead of the trifluoromethyl group
Uniqueness: 2-(Cyclopentyloxy)benzotrifluoride is unique due to the presence of both the cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Biological Activity
2-(Cyclopentyloxy)benzotrifluoride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group and cyclopentyloxy moiety contribute to its unique properties, influencing its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H11F3O
- Molecular Weight : 248.21 g/mol
The compound features a benzene ring substituted with a cyclopentyloxy group and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on specific cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to benzotrifluoride derivatives. For instance, a study highlighted the antibacterial activity of related compounds against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for some derivatives . While direct data on this compound is limited, its structural analogs suggest a promising antimicrobial profile.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A (similar) | E. coli | 4.88 |
Compound B (similar) | C. albicans | 10.0 |
Compound C (similar) | B. mycoides | 8.0 |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored extensively. For example, studies have shown that certain benzotrifluoride derivatives exhibit IC50 values lower than those of established chemotherapeutics like Doxorubicin when tested against various human cancer cell lines .
Table 2: Anticancer Efficacy Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D (similar) | HCT116 | 22.4 |
Compound E (similar) | PACA2 | 44.4 |
Doxorubicin | PACA2 | 52.1 |
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Studies indicate that related compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
- Gene Expression Modulation : Treatment with certain derivatives has been shown to down-regulate genes associated with cancer progression, such as TP53, BRCA1, and KRAS .
Case Studies and Research Findings
Several case studies have documented the effects of similar benzotrifluoride compounds in preclinical settings:
- Study on Antimicrobial Activity : A series of benzotrifluoride derivatives were tested for their efficacy against various microbial strains, showing significant antibacterial activity comparable to standard antibiotics.
- Cancer Cell Line Studies : The cytotoxic effects of these compounds were assessed across multiple cancer cell lines, revealing potent activity and prompting further investigation into their mechanisms.
- Molecular Docking Studies : Computational studies have suggested favorable interactions between these compounds and target proteins involved in cancer pathways, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
1-cyclopentyloxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)10-7-3-4-8-11(10)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWHKNAJAPOELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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